3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
“3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C16H25Cl2NO . It has a molecular weight of 318.28 . This compound is used in scientific research and is valuable for drug development, organic synthesis, and molecular studies.
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C16H25Cl2NO . Detailed structural analysis would require advanced tools like X-ray crystallography or NMR spectroscopy, which are beyond the scope of this discussion.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the conditions under which the reactions are carried out. The compound exhibits perplexing properties and its burstiness in various reactions makes it valuable for drug development, organic synthesis, and molecular studies.Scientific Research Applications
Donepezil Hydrochloride: A Reversible Central Acetylcholinesterase Inhibitor
Donepezil hydrochloride, a reversible central acetylcholinesterase inhibitor, is primarily used in the treatment of mild-to-moderate Alzheimer’s disease. This piperidine derivative is well-absorbed orally and demonstrates efficacy in improving cognition, global function, and behavior in Alzheimer's patients, potentially suggesting a framework for the application of related compounds in neurological conditions (Román & Rogers, 2004).
Phencyclidine: An Unusual Pharmacological Profile
Phencyclidine, a 1-(1-phencyclohexyl) piperidine hydrochloride also known as Sernyl, showcases a complex pharmacological profile, including significant alterations in central nervous system reactivity. Its unique spectrum of activity, distinct from other psychotomimetic or anesthetic drugs, indicates the diverse potential of piperidine derivatives in modulating sensory inputs and potentially treating psychiatric conditions (Domino, 1964).
Chlorophenols and Environmental Impact
Chlorophenols, as precursors to dioxins, highlight the environmental and toxicological importance of chlorinated organic compounds. Their formation and action in processes like Municipal Solid Waste Incineration (MSWI) underline the significance of understanding the chemical pathways and environmental interactions of chlorinated piperidines (Peng et al., 2016).
Isoxazolone Derivatives: Antioxidant Evaluation
Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, demonstrate significant biological and medicinal properties. The exploration of such compounds suggests potential for the development of new therapeutic agents with antioxidant capacities (Laroum et al., 2019).
Spiropiperidines in Drug Discovery
The synthesis and application of spiropiperidines in drug discovery projects, especially for exploring three-dimensional chemical space, indicate the versatile use of piperidine structures in medicinal chemistry. Such endeavors aim to optimize the therapeutic profiles of new drug candidates, showcasing the adaptability and potential of piperidine derivatives in pharmaceutical development (Griggs et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJAJRLWJTSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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